molecular formula C9H6ClFO B8730410 3-(3-Fluorophenyl)acryloyl chloride

3-(3-Fluorophenyl)acryloyl chloride

Cat. No.: B8730410
M. Wt: 184.59 g/mol
InChI Key: LYOVOKZDYQTGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)acryloyl chloride is an α,β-unsaturated acyl chloride derivative characterized by a fluorine substituent at the meta position of the phenyl ring. Its molecular formula is C₉H₆ClFO, with a molecular weight of 188.6 g/mol. This compound is typically synthesized via the reaction of 3-(3-fluorophenyl)acrylic acid with thionyl chloride (SOCl₂) under reflux conditions, yielding the acyl chloride in high purity .

The fluorine substituent introduces electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon. This property makes it a versatile intermediate in organic synthesis, particularly for constructing fluorinated coumarins, polymer conjugates, and bioactive molecules .

Properties

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

3-(3-fluorophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H

InChI Key

LYOVOKZDYQTGTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Fluorophenyl)acryloyl chloride can be synthesized through the reaction of 3-fluorocinnamic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the mixture to facilitate the conversion of the carboxylic acid group to an acyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 3-fluorocinnamic acid with phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluorophenyl)acryloyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)acryloyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects Key Applications Safety Profile
This compound C₉H₆ClFO 188.6 Electron-withdrawing (F) Pharmaceutical intermediates, fluorinated coumarins Irritant; requires PPE and ventilation
3-(3-Nitrophenyl)acryloyl chloride C₉H₆ClNO₃ 211.6 Strongly electron-withdrawing (NO₂) Synthesis of nitroaromatic polymers, photoactive materials Corrosive; avoid skin/eye contact
(2E)-3-(4-Ethoxyphenyl)acryloyl chloride C₁₁H₁₁ClO₂ 210.7 Electron-donating (OEt) Liquid crystal precursors, organic dyes Flammable; irritant
3-(3,4,5-Trimethoxyphenyl)acryloyl chloride C₁₂H₁₃ClO₄ 272.7 Electron-donating (OMe) Research chemicals, natural product analogs Stable under refrigeration
(2E)-3-(4-Methoxyphenyl)acryloyl chloride C₁₀H₉ClO₂ 196.6 Electron-donating (OMe) Antioxidant amides, UV-stabilizing agents Sensitive to moisture

Reactivity and Electronic Effects

  • Electron-Withdrawing Substituents (Fluorine, Nitro):
    The fluorine atom in this compound increases the electrophilicity of the carbonyl group compared to unsubstituted acryloyl chlorides, facilitating nucleophilic acyl substitutions. However, the nitro group in 3-(3-nitrophenyl)acryloyl chloride exerts a stronger electron-withdrawing effect, making it even more reactive but less stable under basic conditions .
  • Electron-Donating Substituents (Methoxy, Ethoxy): Methoxy and ethoxy groups reduce electrophilicity, slowing reaction kinetics. For instance, 3-(4-methoxyphenyl)acryloyl chloride is less reactive toward amines but offers better stability in storage .

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